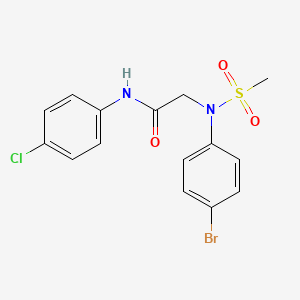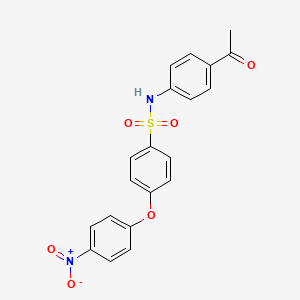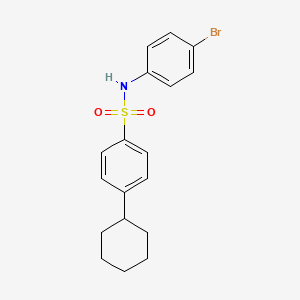
N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). The compound was first synthesized in 2008 by Bayer Pharma AG and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
SGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a secondary messenger that plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. BAY 73-6691 selectively inhibits N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, leading to increased levels of cGMP and subsequent vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have potent vasodilatory and anti-inflammatory effects in various preclinical models. The compound has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. Additionally, BAY 73-6691 has been shown to reduce renal fibrosis and inflammation in animal models of diabetic nephropathy.
Advantages and Limitations for Lab Experiments
BAY 73-6691 has several advantages for lab experiments. The compound is highly selective for N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide and has minimal off-target effects. Additionally, BAY 73-6691 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, BAY 73-6691 has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the research and development of BAY 73-6691. One potential application is in the treatment of pulmonary arterial hypertension, a disease characterized by elevated pulmonary arterial pressure and right ventricular dysfunction. BAY 73-6691 has shown promise in preclinical models of pulmonary hypertension and may have potential as a therapeutic agent in this disease. Additionally, BAY 73-6691 may have potential in the treatment of heart failure, a condition characterized by impaired cardiac function and reduced exercise tolerance. Finally, BAY 73-6691 may have potential in the treatment of diabetic nephropathy, a complication of diabetes characterized by renal fibrosis and inflammation. Further research is needed to fully understand the potential therapeutic applications of BAY 73-6691 in these diseases.
Scientific Research Applications
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and diabetic nephropathy. The compound works by selectively inhibiting N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and anti-inflammatory effects.
properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(14-8-2-11(16)3-9-14)10-15(20)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMRNCBRYUMURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3445449.png)
![N-(3-aminophenyl)-3-{[(3-aminophenyl)amino]sulfonyl}benzamide](/img/structure/B3445462.png)


![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)-N-phenylbenzamide](/img/structure/B3445480.png)
![3-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3445487.png)
![3-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3445490.png)


![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3445508.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3445524.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3445532.png)
![2'-[(1-naphthylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3445544.png)